
Anisalbisurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anisalbisurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry It is a derivative of urea, characterized by the presence of an anisyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anisalbisurea can be synthesized through the nucleophilic addition of anisylamine to potassium isocyanate in water. This method is efficient and environmentally friendly, as it avoids the use of organic co-solvents . The reaction typically proceeds under mild conditions, yielding high-purity products through simple filtration or routine extraction procedures .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of anisylamine with phosgene to produce the corresponding isocyanate, which then reacts with ammonia to form the desired urea derivative . This method, while effective, requires careful handling of phosgene due to its toxicity and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Anisalbisurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions often involve the replacement of the anisyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anisyl oxides, while reduction can produce anisylamines .
Applications De Recherche Scientifique
Anisalbisurea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of certain diseases.
Industry: It is employed in the production of polymers, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Anisalbisurea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The anisyl group plays a crucial role in determining its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
N-Substituted Ureas: These compounds share a similar urea backbone but differ in the substituent groups attached to the nitrogen atoms.
Anisyl Derivatives: Compounds like anisylamine and anisyl chloride are structurally related to Anisalbisurea.
Uniqueness: this compound stands out due to its unique combination of the anisyl group and urea moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with biological targets .
Propriétés
Numéro CAS |
52772-80-2 |
|---|---|
Formule moléculaire |
C10H14N4O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
[(carbamoylamino)-(4-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C10H14N4O3/c1-17-7-4-2-6(3-5-7)8(13-9(11)15)14-10(12)16/h2-5,8H,1H3,(H3,11,13,15)(H3,12,14,16) |
Clé InChI |
ZPDPXGGCTIRWEB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(NC(=O)N)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


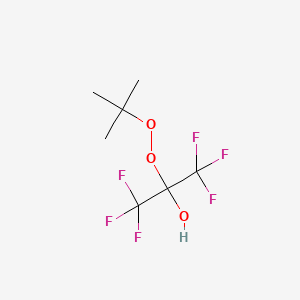
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
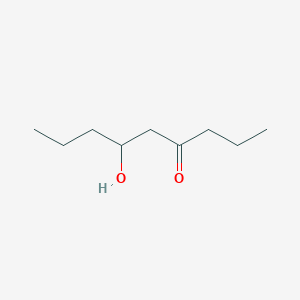
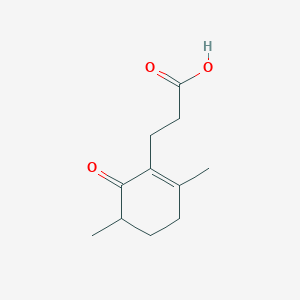
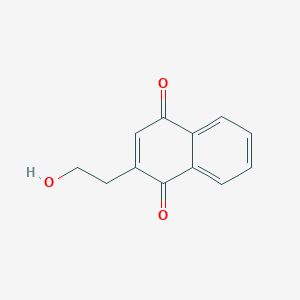
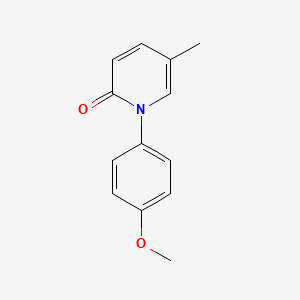


![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)


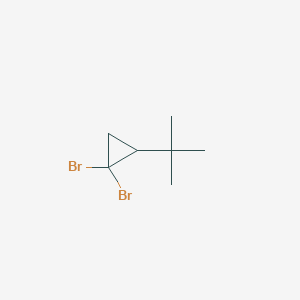
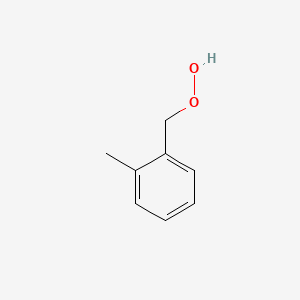
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
